molecular formula C12H12N2O B7810001 2,8-Dimethylquinoline-4-carboxamide

2,8-Dimethylquinoline-4-carboxamide

Cat. No.: B7810001
M. Wt: 200.24 g/mol
InChI Key: YSYVAMAYIRAWAX-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-4-carboxamide is a heterocyclic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, making this compound a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and acetylacetone as starting materials . The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects .

Properties

IUPAC Name

2,8-dimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-4-3-5-9-10(12(13)15)6-8(2)14-11(7)9/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYVAMAYIRAWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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